

# Molecular structure of Pasireotide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pasireotide*

Cat. No.: *B1678482*

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **Pasireotide**

## Introduction

**Pasireotide**, also known by its research code SOM230, is a synthetic, long-acting multi-receptor targeted somatostatin analog.[1][2][3] Developed by Novartis, it is approved for the treatment of Cushing's disease and acromegaly in patients for whom surgery is not an option or has not been curative.[4][5] Unlike first-generation somatostatin analogs such as octreotide and lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), **Pasireotide** exhibits a broader binding profile with high affinity for four of the five somatostatin receptor subtypes.[2][3] This unique characteristic underpins its distinct therapeutic efficacy and pharmacological properties. This guide provides a detailed examination of the molecular structure of **Pasireotide**, its mechanism of action, and the experimental protocols used for its characterization.

## Molecular and Physicochemical Properties

**Pasireotide** is a cyclic hexapeptide, meaning it is composed of six amino acid residues linked in a circular structure.[6][7] Specifically, it is a six-membered homodetic cyclic peptide, indicating the ring is formed solely by amide bonds.[7] The constituent amino acids are L-phenylglycine, D-tryptophan, L-lysine, O-benzylated L-tyrosine, L-phenylalanine, and a modified L-hydroxyproline.[6][7]

## Chemical and Physical Data

The fundamental physicochemical properties of **Pasireotide** are summarized in the table below. It is often used in its salt forms, such as diaspartate or pamoate, which affects its molecular weight.[2][5][8]

| Property                     | Value                                                                                                                                                                                                                                                    | Source(s)   |
|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Chemical Formula             | C <sub>58</sub> H <sub>66</sub> N <sub>10</sub> O <sub>9</sub>                                                                                                                                                                                           | [7][9][10]  |
| Molecular Weight (Free Base) | 1047.21 g/mol                                                                                                                                                                                                                                            | [2][10][11] |
| IUPAC Name                   | <p>[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]heptadeca-2,5,8,11,14,17-n-20-yl] N-(2-aminoethyl)carbamate</p> | [4][7]      |
| CAS Number (Free Base)       | 396091-73-9                                                                                                                                                                                                                                              | [7][10]     |
| Amino Acid Sequence          | Cyclo[4-(NH <sub>2</sub> -C <sub>2</sub> H <sub>4</sub> -NH-CO-O-)Pro]-Phg-{D-Trp}-Lys-[Tyr(4-Bzl)}-Phe]                                                                                                                                                 | [11]        |
| Appearance                   | White to off-white solid                                                                                                                                                                                                                                 | [11]        |

## Three-Dimensional Structure

The three-dimensional conformation of **Pasireotide** is crucial for its interaction with somatostatin receptors. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of **Pasireotide** in complex with its target receptors, offering insights into its binding mechanism.

- Structure of **Pasireotide**-SSTR3 G protein complex: Available under PDB ID 8XIR.[12][13] These structures reveal a conserved recognition pattern for **Pasireotide** within a distinct, extended binding pocket of the receptors.[12]

- Cryo-EM structure of the **Pasireotide**-bound SSTR5-Gi complex: Available under PDB ID 8ZCJ.[14] This structure helps to elucidate the molecular basis for **Pasireotide**'s preferential binding to SSTR5.[14]

These structural studies are fundamental for the rational design of next-generation, subtype-selective somatostatin analogs with improved therapeutic profiles.[12]

## Mechanism of Action and Signaling Pathways

**Pasireotide** functions as a somatostatin analog, mimicking the inhibitory effects of the endogenous hormone somatostatin.[15][16][17] It exerts its therapeutic effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[18]

## Receptor Binding Affinity

A key feature of **Pasireotide** is its multi-receptor binding profile. It binds with high affinity to SSTR subtypes 1, 2, 3, and 5, with a particularly high affinity for SSTR5.[2][3][18][19] This contrasts with first-generation analogs like octreotide, which are highly selective for SSTR2.[20][21] The high affinity for SSTR5 is critical for its efficacy in conditions like Cushing's disease, where corticotroph tumors often overexpress this receptor subtype.[19]

The binding affinities, expressed as the half-maximal inhibitory concentration ( $IC_{50}$ ), are presented below. A lower  $IC_{50}$  value indicates a higher binding affinity.[18][22]

| Ligand          | SSTR1<br>( $IC_{50}$ , nM) | SSTR2<br>( $IC_{50}$ , nM) | SSTR3<br>( $IC_{50}$ , nM) | SSTR4<br>( $IC_{50}$ , nM) | SSTR5<br>( $IC_{50}$ , nM) |
|-----------------|----------------------------|----------------------------|----------------------------|----------------------------|----------------------------|
| Pasireotide     | 9.3                        | 1.0                        | 1.5                        | >100                       | 0.16                       |
| Octreotide      | >1000                      | 0.8                        | 23 - 25                    | >1000                      | 6.3                        |
| Somatostatin-14 | 2.5                        | 0.7                        | 1.4                        | 1.3                        | 0.2                        |

(Data compiled from multiple sources[18][20])

## Intracellular Signaling

The binding of **Pasireotide** to its cognate SSTRs initiates a cascade of intracellular signaling events.[18] Activation of these receptors is coupled to inhibitory G-proteins (G $\alpha$ i/o).[18] This leads to several downstream effects:

- Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[18][23]
- Modulation of Ion Channels: **Pasireotide** binding leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels.[6][24]
- Regulation of Other Pathways: It also influences other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation and apoptosis.[18][23]

These signaling events culminate in the inhibition of hormone secretion (e.g., ACTH from pituitary corticotrophs, GH from somatotrophs), anti-proliferative effects, and the induction of apoptosis.[1][11][15][18]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasireotide - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pasireotide Pamoate | C81H82N10O15 | CID 11982961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Pasireotide | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 16. thekingsleyclinic.com [thekingsleyclinic.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. benchchem.com [benchchem.com]
- 19. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 20. benchchem.com [benchchem.com]

- 21. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bloomtechz.com [bloomtechz.com]
- 24. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular structure of Pasireotide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678482#molecular-structure-of-pasireotide]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)